molecular formula C10H13ClN2S B1519672 [1-(1,3-Benzothiazol-2-yl)ethyl](methyl)amine hydrochloride CAS No. 1172922-15-4

[1-(1,3-Benzothiazol-2-yl)ethyl](methyl)amine hydrochloride

Cat. No. B1519672
M. Wt: 228.74 g/mol
InChI Key: AOADVJZRKFXADP-UHFFFAOYSA-N
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Description

“1-(1,3-Benzothiazol-2-yl)ethylamine hydrochloride” is a chemical compound with the empirical formula C8H9ClN2S . It is a white solid .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of “1-(1,3-Benzothiazol-2-yl)ethylamine hydrochloride” can be represented by the SMILES string NCC1=NC2=CC=CC=C2S1. [H]Cl .


Chemical Reactions Analysis

Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling . For example, Maliyappa and co-workers created four heterocyclic azo dyes using the standard diazo-coupling process between aniline derivatives and 5-methyl-2-(6-methyl-1,3-benzothiazol-2-yl)-2,4-dihydro-3 H pyrazol-3-one 124 at lower temperature .


Physical And Chemical Properties Analysis

“1-(1,3-Benzothiazol-2-yl)ethylamine hydrochloride” is a white solid with a melting point of 170–172 °C . It has a molecular weight of 200.69 .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Biologically Active Derivatives : Benzothiazole derivatives, including those related to your compound, have been synthesized and found to possess potent antibacterial and entomological activities (Chaudhary et al., 2011).
  • Antitumor Activities : A study by Chua et al. (1999) explores 2-(4-aminophenyl)benzothiazoles, which show significant antitumor activity, particularly against breast, ovarian, colon, and renal cell lines (Chua et al., 1999).
  • Antimicrobial and Antifungal Properties : Novel benzothiazole amides have been found to exhibit antimicrobial and antifungal activity, some of which are comparable or slightly better than certain medicinal standards (Pejchal et al., 2015).

Chemical Properties and Applications

  • Corrosion Inhibition : Benzimidazole derivatives, which are structurally similar to your compound, have been studied as corrosion inhibitors for mild steel in acidic media, demonstrating significant inhibition efficiency (Tang et al., 2013).
  • Fluorescent and Colorimetric pH Probe : A benzothiazole-based compound was synthesized for use as a highly water-soluble fluorescent and colorimetric pH probe, useful in monitoring acidic and alkaline solutions (Diana et al., 2020).

Catalytic and Synthetic Applications

  • Catalytic C-H, N-H Coupling : The amination of azoles, including benzothiazoles, has been achieved in the presence of a copper catalyst, demonstrating the potential for diverse synthetic applications (Monguchi et al., 2009).

These studies highlight the versatile applications of benzothiazole derivatives in the fields of medicine, materials science, and chemistry. The compound of interest, “1-(1,3-Benzothiazol-2-yl)ethylamine hydrochloride”, shares structural similarities with these derivatives, suggesting potential in similar areas of application.

Safety And Hazards

“1-(1,3-Benzothiazol-2-yl)ethylamine hydrochloride” is classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 .

Future Directions

Benzothiazole derivatives have been investigated extensively and associated with diverse biological activities . Therefore, the future direction could be to explore more about its potential applications in medicinal chemistry.

properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)-N-methylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2S.ClH/c1-7(11-2)10-12-8-5-3-4-6-9(8)13-10;/h3-7,11H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOADVJZRKFXADP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2S1)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(1,3-Benzothiazol-2-yl)ethyl](methyl)amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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